(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC name being 2-chloro-6-[[(2R)-oxiran-2-yl]methoxy]benzonitrile. This nomenclature precisely defines the structural features including the chlorine substitution at the 2-position of the benzene ring, the nitrile functional group, and the oxirane-containing methoxy substituent at the 6-position. The Chemical Abstracts Service has assigned the registry number 198226-53-8 to this specific enantiomer. Alternative systematic names documented in chemical databases include 2-chloro-6-[[(2R)-oxiran-2-yl]methoxy]benzonitrile and the simplified form (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile.
The compound's identification is further supported by multiple database entries including PubChem Compound Identifier 44186486. The InChI (International Chemical Identifier) string provides unambiguous structural representation: InChI=1S/C10H8ClNO2/c11-9-2-1-3-10(8(9)4-12)14-6-7-5-13-7/h1-3,7H,5-6H2/t7-/m1/s1. This systematic identifier encodes both the connectivity and stereochemistry of the molecule. The corresponding InChI Key OEZIIOALBOLNJA-SSDOTTSWSA-N serves as a hashed version for database searches. The SMILES (Simplified Molecular Input Line Entry System) representation C1C@@HCOC2=C(C(=CC=C2)Cl)C#N explicitly denotes the R-configuration at the oxirane carbon through the @@ notation.
Various synonyms are documented across chemical suppliers and databases, including the CAS registry number variant and specific catalog numbers used by different manufacturers. These alternative identifiers facilitate cross-referencing between different chemical information systems and commercial sources.
Properties
IUPAC Name |
2-chloro-6-[[(2R)-oxiran-2-yl]methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-2-1-3-10(8(9)4-12)14-6-7-5-13-7/h1-3,7H,5-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZIIOALBOLNJA-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C(=CC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=C(C(=CC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile, with the CAS number 198226-53-8 and a molecular formula of C10H8ClNO2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 209.63 g/mol |
| Purity | >95% |
| Structure | Chemical Structure |
Antimicrobial Properties
Recent studies have highlighted the antibacterial efficacy of compounds similar to this compound. For instance, a related small molecule, IITR00210, demonstrated broad-spectrum activity against enteric bacterial pathogens, showcasing potent bactericidal effects and antibiofilm activity. This compound induced significant cell envelope stress in bacteria, leading to cell death through the disruption of the proton motive force (PMF) .
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets. In vitro studies have shown that similar compounds can affect calcium-sensing receptors (CaSR), leading to alterations in gene expression patterns associated with inflammation and cancer progression . This suggests that the compound may have potential applications in treating diseases where CaSR plays a critical role.
Case Studies
- Colon Cancer Cell Line Studies : In experiments using HT29 colon cancer cells transfected with CaSR, the activation of this receptor by related compounds resulted in significant upregulation of pro-inflammatory genes. This indicates a potential pathway through which this compound could influence cancer cell behavior and inflammation .
- Antibacterial Activity : A study on IITR00210 revealed that it effectively reduced bacterial counts significantly in time-kill assays against enteropathogens, suggesting that compounds within the same chemical class as this compound could share similar antibacterial properties .
Research Findings
Research indicates that this compound may exhibit diverse biological activities due to its structural characteristics. The presence of the oxirane group is particularly noteworthy as it is often associated with increased reactivity and potential interactions with biological macromolecules.
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Broad-spectrum activity against enteric pathogens |
| Mechanism | Induces cell envelope stress affecting PMF |
| Cancer Research | Upregulation of pro-inflammatory genes via CaSR |
Scientific Research Applications
Anticancer Activity
(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile has been investigated for its potential anticancer properties. The compound's structure suggests it may interact with biological targets involved in cancer progression. Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines, including those resistant to conventional therapies. For instance, studies have demonstrated that epoxide-containing compounds can induce apoptosis in cancer cells by disrupting DNA synthesis and function .
Case Study:
A study focusing on the synthesis of this compound revealed its potential to inhibit cell proliferation in colon cancer models. In vitro assays showed a significant reduction in cell viability at micromolar concentrations, indicating that this compound could serve as a lead structure for further development .
Calcium Sensing Receptor Modulation
The compound has also been explored as a modulator of the extracellular calcium-sensing receptor (CaSR). Research has demonstrated that this compound can influence CaSR activation, which plays a crucial role in various physiological processes, including bone metabolism and cancer cell signaling .
Data Table: Effects on CaSR Activation
| Compound | Effect on CaSR Activation | Reference |
|---|---|---|
| This compound | Modulates pro-inflammatory effects | |
| Other Similar Compounds | Varies |
Synthesis and Characterization
The synthesis of this compound has been achieved through several methodologies, often involving the use of epoxides and chlorinated benzene derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the purity and structural integrity of the synthesized compound .
Synthesis Overview:
The typical synthetic route involves:
- Reacting 2-chloro-6-hydroxybenzonitrile with an epoxide under basic conditions.
- Purification through column chromatography to yield the desired product.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Overview
The compound is compared to NPS-2143, AA (amino alcohol CaR antagonist), Calhex 231, and R568 (NPSR568), all of which modulate CaSR activity but differ in substituents and pharmacological profiles.
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Stereochemical and Substituent Effects
- The (R)-configuration of the epoxide in the target compound is critical for yielding the bioactive (R)-enantiomer of NPS-2143. Substitution with (S)-epoxide results in reduced activity .
- Calhex 231 and AA lack the epoxide but share aromatic and amino alcohol motifs, highlighting the importance of hydrophobic groups (naphthyl, benzamide) in CaSR modulation .
Pharmacological Profiles
- R568 acts as a CaSR agonist, contrasting with NPS-2143's antagonism. This functional divergence arises from R568's methoxyphenylethyl side chain, which stabilizes CaSR active conformations .
Preparation Methods
Synthesis of 2-chloro-6-hydroxybenzonitrile
- Starting Material: 2-chloro-6-fluorobenzonitrile.
- Reaction Conditions: The fluorine substituent is displaced by acetate ion in an anhydrous dimethyl sulfoxide (DMSO) medium using potassium acetate at 70 °C under nitrogen atmosphere.
- Procedure: Potassium acetate is added in portions over approximately 54 hours to ensure complete conversion.
- Workup: After cooling, the reaction mixture is extracted with ethyl acetate and washed with water and brine, then dried over sodium sulfate.
- Hydrolysis: The acetate intermediate is hydrolyzed in tetrahydrofuran (THF) with 1 M aqueous lithium hydroxide at ambient temperature for 4.5 hours to yield the phenol.
- Isolation: Acidification of the aqueous phase with 4 M HCl and extraction with ethyl acetate yields 2-chloro-6-hydroxybenzonitrile as a solid.
Alkylation with Chiral Epoxide
- Epoxide Used: (R)-epichlorohydrin or a related chiral epoxide derivative.
- Reaction Conditions: The phenol is dissolved in dry acetone, and potassium carbonate is added as a base.
- Procedure: The mixture is refluxed for 45 minutes, then cooled, followed by the addition of the chiral epoxide. The reaction mixture is refluxed again for 20 hours.
- Workup: After cooling, solids are filtered off, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography using a mixture of ethyl acetate and n-heptane, followed by recrystallization from ethyl acetate/n-heptane to yield the pure (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile.
Yields and Characterization
- The final product is obtained in yields around 76–79%.
- The compound crystallizes as white needles with melting points approximately 102–127 °C depending on enantiomeric purity.
- Analytical data such as HPLC retention time, IR spectroscopy (notably nitrile stretch at ~2231 cm⁻¹), and high-resolution mass spectrometry confirm the structure and purity.
Data Table Summarizing Key Preparation Steps
| Step | Reactants/Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-chloro-6-hydroxybenzonitrile synthesis | 2-chloro-6-fluorobenzonitrile, KAc, DMSO, N2 | 54 h | 70 °C | - | Acetate displacement, then hydrolysis |
| Hydrolysis of acetate intermediate | 1 M LiOH in THF | 4.5 h | Ambient | - | Followed by acidification and extraction |
| Alkylation with (R)-epoxide | Phenol intermediate, (R)-epoxide, K2CO3, acetone | 20 h | Reflux | 76–79 | Purification by chromatography and recrystallization |
Research Findings and Notes
- The substitution of fluorine by acetate ion is a slow but high-yielding reaction under anhydrous conditions, critical for obtaining the phenolic intermediate with minimal side products.
- The use of potassium carbonate as a base in acetone facilitates the nucleophilic substitution of the phenol oxygen on the chiral epoxide, preserving the stereochemistry of the epoxide ring.
- The reaction times and temperatures are optimized to maximize yield while minimizing decomposition of the epoxide ring.
- Purification by column chromatography followed by recrystallization ensures high purity and enantiomeric integrity of the final product.
- Analytical characterization confirms the successful incorporation of the oxiran-2-ylmethoxy substituent at the 6-position of the benzonitrile ring.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile, considering stereochemical control?
- Methodology :
- Epoxide Introduction : The oxiran-2-ylmethoxy group can be introduced via nucleophilic substitution between 2-chloro-6-hydroxybenzonitrile and (R)-epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF). Steric and electronic effects must be controlled to favor the (R)-configuration .
- Chiral Resolution : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution to isolate the (R)-enantiomer. Confirm enantiomeric purity via polarimetry or circular dichroism (CD) spectroscopy .
- Table 1 : Key synthetic intermediates and their properties:
| Intermediate | Molecular Formula | CAS Number | Reference |
|---|---|---|---|
| (R)-3-(Oxiran-2-ylmethoxy)benzonitrile | C₁₀H₉NO₂ | 93744-17-3 |
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Techniques :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Compare retention times with authenticated standards .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution pattern and epoxide integrity (e.g., δ ~3.5–4.5 ppm for oxirane protons) .
- IR Spectroscopy : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and epoxide (C-O-C ~1250 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ calculated for C₁₀H₉ClN₂O₂: 240.0304) .
Q. What safety precautions are necessary when handling this compound?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid release into waterways due to potential environmental toxicity .
- Storage : Store in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent epoxide ring-opening reactions .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
- Experimental Design :
- Receptor Binding Assays : Compare (R)- and (S)-enantiomers in calcium-sensing receptor (CaSR) modulation using HEK293 cells transfected with human CaSR. Measure intracellular Ca²⁺ flux via fluorescent dyes (e.g., Fura-2) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified epoxide or nitrile groups. Evaluate IC₅₀ values in CaSR inhibition assays to identify critical pharmacophores .
- Table 2 : SAR data for related CaSR antagonists:
| Compound | IC₅₀ (nM) | Key Structural Features | Reference |
|---|---|---|---|
| NPS-2143 | 40 | Naphthyl substituent | |
| (R)-Target | Pending | Epoxide methoxy group |
Q. What experimental strategies are effective in evaluating the pharmacokinetic properties of this compound?
- In Vitro Models :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Monitor epoxide ring-opening metabolites .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High binding (>90%) may limit bioavailability .
- In Vivo Studies : Administer to rodents (IV/PO) and collect plasma samples. Calculate AUC, Cₘₐₓ, and t₁/₂. Note: Epoxides may require prodrug strategies to enhance stability .
Q. How can computational modeling assist in understanding the compound’s binding affinity to target receptors?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and CaSR’s Venus flytrap domain. Focus on hydrogen bonding (nitrile to Thr₈₇₆) and hydrophobic contacts (chloro group with Phe₈₄₈) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
